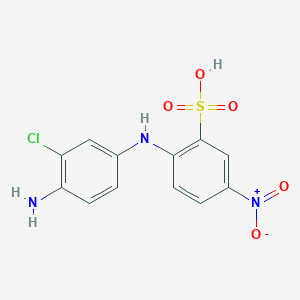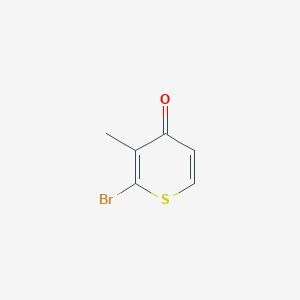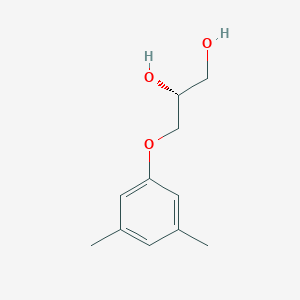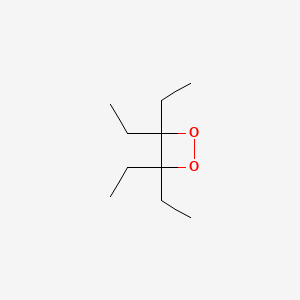
2-(4-Amino-3-chloroanilino)-5-nitrobenzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-3-chloroanilino)-5-nitrobenzene-1-sulfonic acid is an organic compound with a complex structure that includes amino, chloro, nitro, and sulfonic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-chloroanilino)-5-nitrobenzene-1-sulfonic acid typically involves multiple steps, starting with the nitration of a suitable benzene derivative, followed by sulfonation, chlorination, and finally, amination. Each step requires specific reaction conditions to ensure the desired functional groups are introduced correctly.
Sulfonation: The sulfonic acid group is introduced by reacting the nitrated compound with concentrated sulfuric acid.
Chlorination: Chlorine is introduced using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Amino-3-chloroanilino)-5-nitrobenzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid.
Substitution: Sodium hydroxide or other nucleophiles in aqueous or organic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of hydroxyl or other substituted derivatives.
Applications De Recherche Scientifique
2-(4-Amino-3-chloroanilino)-5-nitrobenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Amino-3-chloroanilino)-5-nitrobenzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and proteins, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilic acid: 4-Aminobenzenesulfonic acid, used in the synthesis of dyes and as a standard in combustion analysis.
Picloram: 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid, used as a systemic herbicide.
Uniqueness
2-(4-Amino-3-chloroanilino)-5-nitrobenzene-1-sulfonic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research.
Propriétés
Numéro CAS |
59023-70-0 |
|---|---|
Formule moléculaire |
C12H10ClN3O5S |
Poids moléculaire |
343.74 g/mol |
Nom IUPAC |
2-(4-amino-3-chloroanilino)-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C12H10ClN3O5S/c13-9-5-7(1-3-10(9)14)15-11-4-2-8(16(17)18)6-12(11)22(19,20)21/h1-6,15H,14H2,(H,19,20,21) |
Clé InChI |
GWPOVXVZHIHZRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate](/img/structure/B14599040.png)

![(1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine](/img/structure/B14599057.png)


![Ethyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14599069.png)
![Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane](/img/structure/B14599071.png)


![4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene](/img/structure/B14599090.png)

![Tricyclo[4.1.0.02,7]hept-4-en-3-one](/img/structure/B14599092.png)
